

synthesis protocol for N-(2-hydroxyethyl)-L-threonine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Threonine, N-(2-hydroxyethyl)-*
(9CI)

Cat. No.: B584059

[Get Quote](#)

An Application Note and Protocol for the Synthesis of N-(2-hydroxyethyl)-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-L-threonine, a derivative of the essential amino acid L-threonine. This compound holds potential for applications in drug development and as a building block in peptide synthesis and other areas of medicinal chemistry. The protocol is based on the N-alkylation of L-threonine using 2-chloroethanol under alkaline conditions. While a specific, detailed published protocol for this exact molecule is not readily available, the following procedure is adapted from a general method for the synthesis of N-(2-hydroxyethyl) amino acids[1]. This document includes a step-by-step experimental protocol, a summary of materials and expected data, and a visual representation of the synthesis workflow.

Introduction

L-threonine is an essential amino acid with a hydroxyl group, making it a versatile starting material for chemical modifications[2]. The introduction of a hydroxyethyl group to the alpha-amino group of L-threonine can modify its polarity, solubility, and potential for further functionalization, which can be advantageous in the development of novel therapeutic agents and specialized biomaterials. The synthesis of N-alkylated amino acids is a common strategy in

medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs[3][4]. The protocol described herein provides a straightforward and accessible method for the preparation of N-(2-hydroxyethyl)-L-threonine.

Synthesis Protocol

The synthesis of N-(2-hydroxyethyl)-L-threonine is achieved through the nucleophilic substitution of the amino group of L-threonine on 2-chloroethanol in an aqueous alkaline solution. The reaction is maintained at a controlled temperature to favor mono-alkylation and minimize side reactions.

Materials and Equipment

Reagents and Chemicals	Equipment
L-Threonine	Magnetic stirrer with heating plate
2-Chloroethanol	pH meter
Sodium hydroxide (NaOH)	Round-bottom flask (250 mL)
Hydrochloric acid (HCl), 6 M	Condenser
Deionized water	Ice bath
Ethanol	Rotary evaporator
Diethyl ether	Filtration apparatus (Büchner funnel)
Anhydrous magnesium sulfate (MgSO ₄) or sodium sulfate (Na ₂ SO ₄)	Beakers, graduated cylinders, pipettes

Experimental Procedure

- Dissolution of L-Threonine:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.91 g (0.1 mol) of L-threonine in 100 mL of a 1 M sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.
- Addition of 2-Chloroethanol:** While maintaining the temperature at 0-5 °C, slowly add 8.85 g (0.11 mol) of 2-chloroethanol to the reaction mixture dropwise over 30 minutes.

- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 24-36 hours. Monitor the pH of the reaction and maintain it between 9 and 10 by the dropwise addition of 1 M NaOH solution as needed[1]. The reaction can then be allowed to warm to room temperature and stirred for an additional 3 hours[1].
- **Neutralization:** After the reaction is complete, cool the mixture in an ice bath and neutralize it to a pH of approximately 6.5-7.0 by the slow addition of 6 M hydrochloric acid.
- **Work-up and Extraction:** The aqueous solution is concentrated under reduced pressure using a rotary evaporator to remove most of the water. The resulting residue is then triturated with ethanol and filtered to remove inorganic salts. The ethanolic solution is collected and the solvent is evaporated.
- **Purification:** The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
- **Drying:** Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product, N-(2-hydroxyethyl)-L-threonine.

Data Presentation

Expected Yield and Properties

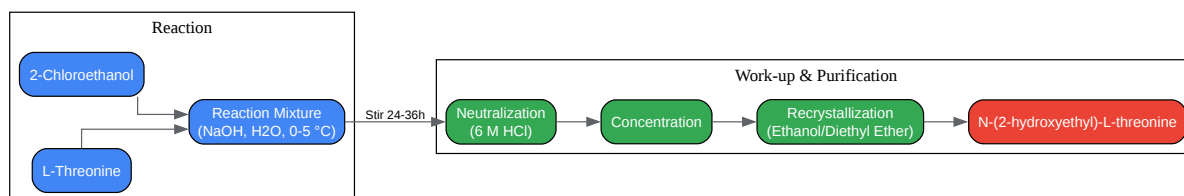
Parameter	Expected Value
Theoretical Yield	16.32 g
Expected Yield	11.4 - 13.9 g (70-85%)
Appearance	White crystalline solid
Molecular Formula	C ₆ H ₁₃ NO ₄
Molecular Weight	163.17 g/mol
Purity (Target)	>95%

Characterization

The structure and purity of the synthesized N-(2-hydroxyethyl)-L-threonine should be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show characteristic peaks for the threonine backbone protons, as well as new signals corresponding to the N-CH₂-CH₂-OH group. A predicted ^1H NMR spectrum for a similar compound, N-(2-hydroxyethyl)glycine, can be used as a reference[5].
 - ^{13}C NMR: The spectrum should show six distinct carbon signals corresponding to the structure of N-(2-hydroxyethyl)-L-threonine.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 164.08.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N-(2-hydroxyethyl)-L-threonine.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- 2-Chloroethanol is toxic and should be handled with care.
- Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-(2-hydroxyethyl)-L-threonine. The described method is based on established chemical principles for the N-alkylation of amino acids and can be readily implemented in a standard laboratory setting. The resulting product can be a valuable tool for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0244916) [hmdb.ca]

- To cite this document: BenchChem. [synthesis protocol for N-(2-hydroxyethyl)-L-threonine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584059#synthesis-protocol-for-n-2-hydroxyethyl-l-threonine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com